6.7-Fold Stronger DNA Binding Affinity: Ru(phen)₃²⁺ vs. Ru(bpy)₃²⁺ Salt-Induced Release from dsDNA
The binding affinity of Ru(phen)₃²⁺ to double-stranded calf thymus DNA (dsDNA) is significantly stronger than that of Ru(bpy)₃²⁺. In competitive salt-release experiments conducted at a nucleotide-to-sensitizer ratio N/S = 10, the half-release concentration of NaClO₄ required to displace 50% of bound Ru(phen)₃²⁺ from dsDNA is 40 mM, compared to only 6 mM for Ru(bpy)₃²⁺ [1]. Similarly, the half-release concentration for Mg(ClO₄)₂ is 0.8 mM for Ru(phen)₃²⁺ versus 0.5 mM for Ru(bpy)₃²⁺ [1]. The increased ionic strength required to dissociate Ru(phen)₃²⁺ is consistent with a greater contribution from intercalative binding (π-stacking of the phen ligand between DNA base pairs) rather than purely electrostatic surface binding, which dominates the Ru(bpy)₃²⁺ interaction [1].
| Evidence Dimension | Salt concentration required for 50% release of Ru complex from dsDNA (N/S = 10) |
|---|---|
| Target Compound Data | Ru(phen)₃²⁺: 40 mM NaClO₄; 0.8 mM Mg(ClO₄)₂ |
| Comparator Or Baseline | Ru(bpy)₃²⁺: 6 mM NaClO₄; 0.5 mM Mg(ClO₄)₂ |
| Quantified Difference | 6.7-fold higher NaClO₄ concentration required (40 mM vs. 6 mM); 1.6-fold higher Mg(ClO₄)₂ concentration required |
| Conditions | Unbuffered aqueous solution, room temperature; calf thymus dsDNA; nucleotide/sensitizer ratio N/S = 10; absorption and luminescence spectroscopy |
Why This Matters
For applications requiring stable DNA intercalation—such as DNA structural probes, photodynamic therapy agents, or enantioselective DNA recognition—Ru(phen)₃²⁺ provides substantially greater binding persistence under physiological salt conditions, directly translating to higher signal fidelity and lower probe dissociation rates.
- [1] Tossi, A. B., & Kelly, J. M. (1989). Binding of Ru(bpy)₃²⁺ and Ru(phen)₃²⁺ to polynucleotides and DNA: Effect of added salts on the absorption and luminescence properties. Journal of Photochemistry and Photobiology B: Biology, 3(4), 545–563. View Source
